molecular formula C9H7N3O2 B1309051 3-(4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 335255-80-6

3-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No. B1309051
M. Wt: 189.17 g/mol
InChI Key: CFDCJKUCKNZXBW-UHFFFAOYSA-N
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Description

3-(4H-1,2,4-triazol-4-yl)benzoic acid is a compound that features a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, attached to a benzoic acid moiety. This structure is of interest due to its potential biological activity and its utility in the synthesis of various metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, sensing, and pharmaceuticals.

Synthesis Analysis

The synthesis of triazole benzoic acid derivatives often involves the formation of the triazole ring followed by the introduction of the benzoic acid group. For example, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and their structures confirmed by NMR and MS analysis . Although not the exact compound , this provides insight into the synthetic strategies that could be applied to 3-(4H-1,2,4-triazol-4-yl)benzoic acid. Additionally, the synthesis of triorganotin (4H-1,2,4-triazol-4-yl)benzoates involves the reaction of triazole benzoic acids with organotin compounds, indicating the reactivity of such structures with metal-containing reagents .

Molecular Structure Analysis

The molecular structure of triazole benzoic acid derivatives is characterized by the presence of a triazole ring and a benzoic acid group. The triazole ring can participate in various bonding interactions, which is evident in the formation of coordination polymers and MOFs. For instance, metal(II) complexes have been synthesized using a related ligand, demonstrating the ability of the triazole moiety to coordinate with metals . The crystal structure of a triorganotin triazole benzoate complex shows a five-coordinate distorted trigonal bipyramidal geometry around the tin atom .

Chemical Reactions Analysis

Triazole benzoic acids can undergo various chemical reactions, including coordination with metals to form complexes. The reactivity of the triazole ring with organotin compounds to form antifungal agents has been demonstrated . Additionally, the triazole moiety can participate in phototransformations, as shown by the study of 2-(1,2,4-triazol-3-yl)benzoic acid, where photoisomerization and proton transfer reactions were observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole benzoic acid derivatives are influenced by the presence of the triazole ring and the benzoic acid group. These compounds exhibit interesting optical properties, as seen in the solid-state fluorescence experiments of complexes based on 2,4-bis-(triazol-1-yl)benzoic acid . The ability to form coordination polymers with different architectures also suggests a degree of structural flexibility, which can impact the material properties of these compounds .

Scientific Research Applications

  • Metal-Organic Frameworks (MOFs) Synthesis

    • Field : Material Science
    • Application : 3-(4H-1,2,4-triazol-4-yl)benzoic acid is used as a linker in the synthesis of MOFs .
    • Method : The specific methods of application or experimental procedures would depend on the specific MOF being synthesized. Generally, this involves combining the 3-(4H-1,2,4-triazol-4-yl)benzoic acid with a metal ion under specific conditions to form the MOF .
    • Results : The outcome is the formation of a MOF, which has potential applications in areas like gas storage, catalysis, and drug delivery .
  • Pharmaceutical Research

    • Field : Pharmaceutical Chemistry
    • Application : 1,2,4-triazole-containing scaffolds, such as 3-(4H-1,2,4-triazol-4-yl)benzoic acid, are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
    • Method : The specific methods of application or experimental procedures would depend on the specific drug being synthesized or the specific biological target being studied .
    • Results : These compounds have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
  • Drug Delivery Systems

    • Field : Biomedical Engineering
    • Application : 3-(4H-1,2,4-triazol-4-yl)benzoic acid can be used as a linker in the synthesis of 2d-Hybrid Metal-Organic Frameworks (MOFs) for drug delivery .
    • Method : The specific methods of application or experimental procedures would depend on the specific drug being delivered and the specific MOF being synthesized .
    • Results : The outcome is the formation of a drug delivery system that can potentially improve the efficacy and safety of drug administration .
  • Photocatalytic Degradation

    • Field : Environmental Science
    • Application : Complexes containing 3-(4H-1,2,4-triazol-4-yl)benzoic acid can exhibit excellent photocatalytic capability in the degradation of dyes .
    • Method : The specific methods of application or experimental procedures would depend on the specific dye being degraded and the specific complex being used .
    • Results : The outcome is the degradation of dyes, which can potentially improve water quality and environmental health .
  • Cancer Prevention

    • Field : Oncology
    • Application : Compounds containing 3-(4H-1,2,4-triazol-4-yl)benzoic acid can potentially be used in cancer prevention .
    • Method : The specific methods of application or experimental procedures would depend on the specific type of cancer being targeted .
    • Results : The outcome is the potential reduction in cancer risk .
  • Synthesis of Heterocyclic Compounds

    • Field : Organic Chemistry
    • Application : 3-(4H-1,2,4-triazol-4-yl)benzoic acid can be used in the synthesis of various heterocyclic compounds .
    • Method : The specific methods of application or experimental procedures would depend on the specific heterocyclic compound being synthesized .
    • Results : The outcome is the formation of a variety of heterocyclic compounds, which can have various applications in fields like pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .
  • Antimicrobial Agents

    • Field : Microbiology
    • Application : Compounds containing 3-(4H-1,2,4-triazol-4-yl)benzoic acid can potentially be used as antimicrobial agents .
    • Method : The specific methods of application or experimental procedures would depend on the specific type of microbe being targeted .
    • Results : The outcome is the potential reduction in microbial activity .
  • Antidepressant Agents

    • Field : Psychiatry
    • Application : Compounds containing 3-(4H-1,2,4-triazol-4-yl)benzoic acid can potentially be used as antidepressant agents .
    • Method : The specific methods of application or experimental procedures would depend on the specific type of depression being treated .
    • Results : The outcome is the potential improvement in depressive symptoms .

Safety And Hazards

“3-(4H-1,2,4-triazol-4-yl)benzoic acid” is classified as a non-combustible solid . It’s important to note that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

Future Directions

The future directions of “3-(4H-1,2,4-triazol-4-yl)benzoic acid” could involve its use in the synthesis of more selective and potent anticancer molecules . It could also be used in the research of 2d-Hybrid MOFs Linkers .

properties

IUPAC Name

3-(1,2,4-triazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-8(4-7)12-5-10-11-6-12/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDCJKUCKNZXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424478
Record name 3-(4H-1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4H-1,2,4-triazol-4-yl)benzoic acid

CAS RN

335255-80-6
Record name 3-(4H-1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
FL Li, B Dai, HB Song, N Mi… - Heteroatom Chemistry: An …, 2009 - Wiley Online Library
A series of triorganotin (4H‐1,2,4‐triazol‐4‐yl)benzoates have been synthesized by the reaction of 4‐(4H‐1,2,4‐triazol‐4‐yl)benzoic acid and 3‐(4H‐1,2,4‐triazol‐4‐yl)benzoic acid …
Number of citations: 23 onlinelibrary.wiley.com
K Li, YF Liu, XL Lin, GP Yang - Inorganic Chemistry, 2022 - ACS Publications
Three new polyoxometalate-based metal–organic frameworks (POMOFs) [Cu 4 (μ 3 -OH) 2 (tba) 3 (H 2 O) 5 (SiW 12 O 40 ) 0.5 ](H 2 SiW 12 O 40 ) 0.5 ·2.5H 2 O (CuSiW), [Cu 3 (μ 3 -OH…
Number of citations: 16 pubs.acs.org
LB Yang, HC Wang, AN Dou, MZ Rong, AX Zhu… - Inorganica Chimica …, 2016 - Elsevier
Five novel Cd(II) complexes, [Cd 2 (3-tba) 4 (H 2 O) 4 ]·4H 2 O (1), [Cd(3-tba)Cl] (2), [Cd(3-tba)I] (3), [Cd 2 (3-tba) 2 (SCN) 2 (H 2 O) 2 ]·2H 2 O (4), and [Cd 3 (3-tba) 2 (SO 4 ) 2 (H 2 O) 2 ] …
Number of citations: 10 www.sciencedirect.com
LG Ardón-Muñoz, JL Bolliger - Molecules, 2022 - mdpi.com
Many nitrogen- and sulfur-containing heterocyclic compounds exhibit biological activity. Among these heterocycles are benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles for which two main …
Number of citations: 10 www.mdpi.com
CG dos Santos, GM de Lima - Coordination Chemistry Reviews, 2020 - Elsevier
The objective of this paper is to summarise the main achievements concerning the tin and organotin supramolecular chemistry in the last 15 years. Since the last review several …
Number of citations: 22 www.sciencedirect.com
N Wang, YX Cui, YZ Hua, X Chen, F Wang… - Inorganic and Nano …, 2017 - Taylor & Francis
We, the Editors and Publisher of the journal Inorganic and Nano-Metal Chemistry, have retracted the following article: Ning Wang, Yan-Xiang Cui, Yu-Zhong Hua, Xun Chen, Fang Wang…
Number of citations: 2 www.tandfonline.com
L Yuan-Yuan, LX Shu… - CHINESE …, 2018 - … CHEMICAL SOC C/O DEPT INT …
Number of citations: 0
刘媛媛, 李欣书, 张慧敏, 丁斌 - 无机化学学报, 2018 - cqvip.com
: 在水热条件下, 利用多齿的单-和双-三唑衍生物, 制备了3 种基于多金属氧簇基(POM) 的Cu (Ⅱ) 和Cu (Ⅰ) 杂化材料, 即{[Cu (L1) 2 (Mo4O13)]· 2H_2O} n (1),{[Cu1. 5 (L2)(HL2)(H_2O)(…
Number of citations: 0 www.cqvip.com
方晓丹 - 2019 - 云南师范大学
Number of citations: 0

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